N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine
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Overview
Description
Physical and Chemical Properties Analysis
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine is soluble in DMSO. One of the major limitations is its hydrophobic nature, which makes it difficult to formulate as a drug or biomaterial.Scientific Research Applications
1. Synthesis and Biological Properties in Peptide Research
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine's related peptides have been studied for their synthesis and biological properties. For instance, the corticotropin 1-18 peptide and its analogs, which incorporate amino acids like alpha-aminoisobutyric acid and phenylalanine, have been synthesized and analyzed for their adrenal-stimulating properties (Inouye, Watanabe, Namba, & Otsuka, 1970).
2. Enzymatic Stability and Modifications
Research on the enzymatic stability and modifications of peptides containing amino acids similar to those in this compound has been conducted. For example, the stability of opioid peptides like leucine-enkephalin, which shares structural similarities, has been examined under various conditions to understand their proteolytic stability (Jakas & Horvat, 2004).
3. Transport and Metabolism Studies
The transport and metabolism of amino acids related to those in this compound have been studied in different biological systems. For instance, the uptake and metabolism of amino acids like leucine and phenylalanine have been analyzed in human physiology to understand their metabolic pathways (Matthews, Marano, & Campbell, 1993).
Safety and Hazards
The safety data sheet for N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine involves the coupling of five amino acids using solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Tyr-OH", "Fmoc-alpha-aminobutyric acid-OH", "Fmoc-Phe-OH", "Fmoc-Leu-OH", "Diallyl amine", "HCTU", "N,N-Diisopropylethylamine (DIPEA)", "Piperidine", "Dichloromethane (DCM)", "N,N-dimethylformamide (DMF)", "Diethyl ether", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Ethanol", "Acetic anhydride" ], "Reaction": [ "Step 1: Fmoc-Tyr-OH is coupled with Fmoc-alpha-aminobutyric acid-OH using HCTU and DIPEA in DMF to obtain Fmoc-Tyr-alpha-aminobutyric acid-OH.", "Step 2: Fmoc-Tyr-alpha-aminobutyric acid-OH is coupled with Fmoc-Phe-OH using HCTU and DIPEA in DMF to obtain Fmoc-Tyr-alpha-aminobutyric acid-Phe-OH.", "Step 3: Fmoc-Tyr-alpha-aminobutyric acid-Phe-OH is coupled with Fmoc-Leu-OH using HCTU and DIPEA in DMF to obtain Fmoc-Tyr-alpha-aminobutyric acid-Phe-Leu-OH.", "Step 4: Diallyl amine is coupled with Fmoc-Tyr-alpha-aminobutyric acid-Phe-Leu-OH using HCTU and DIPEA in DMF to obtain Fmoc-Tyr-alpha-aminobutyric acid-Phe-Leu-N,N-Diallyl-OH.", "Step 5: The Fmoc protecting group is removed using piperidine in DMF to obtain Tyr-alpha-aminobutyric acid-Phe-Leu-N,N-Diallyl-OH.", "Step 6: The N,N-Diallyl group is deprotected using TFA and TIS in DCM to obtain Tyr-alpha-aminobutyric acid-Phe-Leu-NH2.", "Step 7: The peptide is cyclized using acetic anhydride in ethanol to obtain N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine." ] } | |
CAS No. |
89352-67-0 |
Molecular Formula |
C34H46N4O6 |
Molecular Weight |
606.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C34H46N4O6/c1-7-18-38(19-8-2)29(22-25-14-16-26(39)17-15-25)31(41)37-34(5,6)33(44)36-27(21-24-12-10-9-11-13-24)30(40)35-28(32(42)43)20-23(3)4/h7-17,23,27-29,39H,1-2,18-22H2,3-6H3,(H,35,40)(H,36,44)(H,37,41)(H,42,43)/t27-,28-,29-/m0/s1 |
InChI Key |
BGJPRBZZLWCLJW-AWCRTANDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |
Appearance |
White lyophilised solid |
boiling_point |
892.7ºC at 760 mmHg |
melting_point |
N/A |
Purity |
>98% |
sequence |
YXXFL(Modifications: Tyr-1 = N,N-diallyl-Tyr, X = Aib) |
solubility |
Soluble in DMSO |
storage |
-20°C |
Synonyms |
ICI 174864 ICI-174864 N,N-diallyl-Tyr-Aib-Phe-Leu N,N-diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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